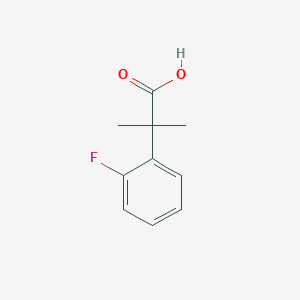

2-(2-氟苯基)-2-甲基丙酸

描述

The compound “2-(2-Fluorophenyl)-2-methylpropanoic acid” is a type of organic compound. It’s likely to be used as a biochemical reagent in life science related research .

Synthesis Analysis

While specific synthesis methods for “2-(2-Fluorophenyl)-2-methylpropanoic acid” were not found, similar compounds have been synthesized through various methods, including the use of thiazolino [3,2- c ]pyrimidin-5,7-diones .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction . The structure of these molecules is often determined by single crystal X-ray diffraction and compared with the molecular structure optimized by Density Functional Theory (DFT) .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve substitution reactions . These compounds can also be used as chiral derivatizing agents for determining the enantiomeric composition of chiral, nonracemic compounds by 19 F NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the molecular formula and weight of a similar compound, [2-(2-Fluorophenyl)-2-oxoethyl]malononitrile, are C11H7FN2O and 202.184 Da, respectively .科学研究应用

1. 立体化学和不对称合成

DNA碱基和抗癌药物如5-氟尿嘧啶的降解立体化学涉及化合物如2-(2-氟苯基)-2-甲基丙酸。研究表明,降解以特定的立体化学进行,有助于理解生物化学途径和药物代谢(Gani et al., 1985)。

2. 合成化学方法

合成化学研究已经导致了各种合成方法的发展,用于光学活性2-氟丙酸及其类似物。这些方法对于生产高纯度对映体以供进一步的制药和生物化学应用至关重要(Fritz-Langhals & Schu¨tz, 1993)。

3. 放射性药物开发

α-氨基异丁酸的氟化类似物,包括2-氨基-3-氟-2-甲基丙酸,已经开发并进行了放射性标记,用于潜在的通过正电子发射断层扫描(PET)成像脑肿瘤。这些化合物提供了一种有前途的方法,用于基于代谢状态改变的肿瘤靶向(McConathy et al., 2002)。

4. 生物相容性大分子发光剂

生物相容性大分子发光剂的研究涉及合成化合物,如2-(二甲基氨基)乙基甲基丙烯酸酯-2-(二甲基氨基)乙基3-(N-(甲醇)丙烯酰胺)-2-甲基丙酸酯-甲醇丙烯酰胺。这些化合物用于敏感检测和去除Fe(III)和Cu(II)等重金属,也用于细胞成像应用(Dutta et al., 2020)。

5. 酶合成

使用苏氨酸醛缩酶酶合成β-羟基-α,α-二烷基-α-氨基酸展示了酶在生产复杂有机化合物中的应用。例如,(2R,3S)-2-氨基-3-(2-氟苯基)-3-羟基-2-甲基丙酸通过酶反应生成,突显了生物催化在有机合成中的潜力(Blesl et al., 2018)。

6. 荧光pH探针

诸如3-[3-(4-氟苯基)-1-(1-甲基乙基)-1H-吲哚-2-基]-(E)-2-丙烯醛等化合物被用作比色荧光pH探针。这些探针在检测活细胞中的强酸性方面具有应用,突显了它们在生物医学研究和诊断中的潜力(Nan et al., 2015)。

7. 晶体结构分析

合成和分析化合物如2-甲基丙烷-2-氨基甲基((4-氟苯甲酰胺)(4-氟苯基)甲基)膦酸盐的晶体结构提供了关于分子构型和相互作用的见解,这对于理解化学键合和设计新材料至关重要(Gao Yu, 2014)。

安全和危害

作用机制

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the process involves the oxidative addition of electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond .

Biochemical Pathways

It’s worth noting that the suzuki–miyaura coupling reaction, which similar compounds participate in, involves the transmetalation of nucleophilic organic groups from boron to palladium .

Result of Action

It’s worth noting that similar compounds have been used in the synthesis of biologically active compounds .

Action Environment

It’s worth noting that similar compounds have been used in reactions that are generally environmentally benign .

属性

IUPAC Name |

2-(2-fluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-10(2,9(12)13)7-5-3-4-6-8(7)11/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCIKELFJWXVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649770 | |

| Record name | 2-(2-Fluorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

870849-49-3 | |

| Record name | 2-(2-Fluorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

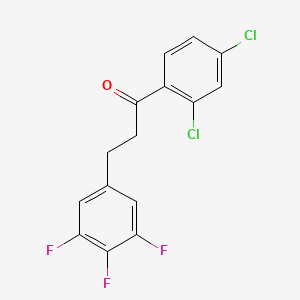

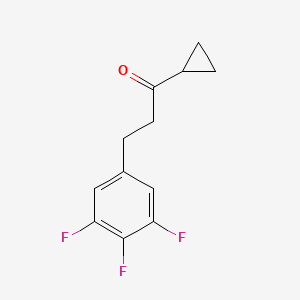

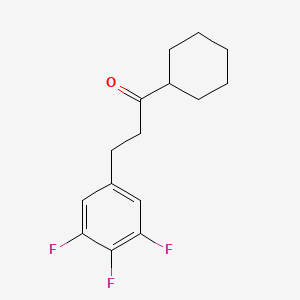

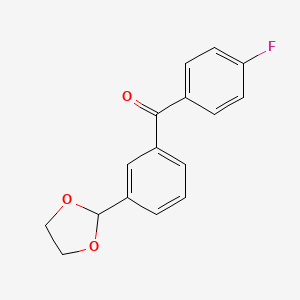

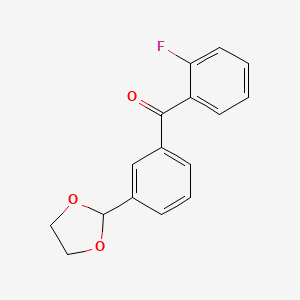

Synthesis routes and methods I

Procedure details

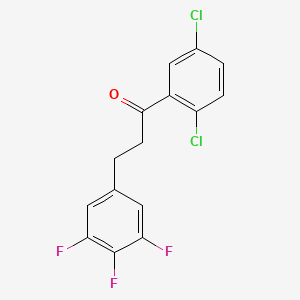

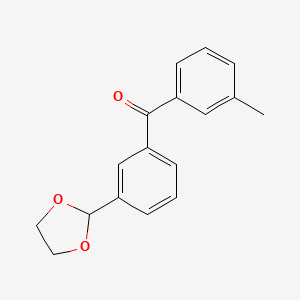

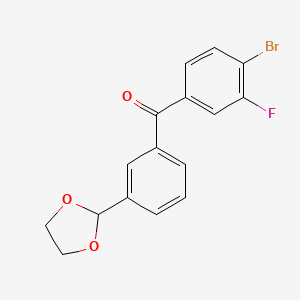

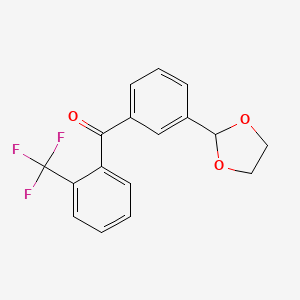

Synthesis routes and methods II

Procedure details

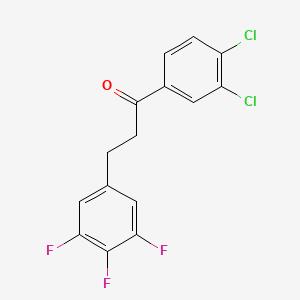

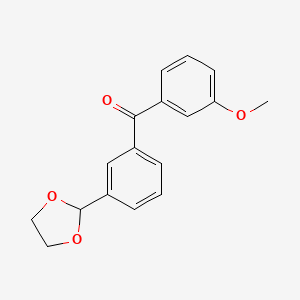

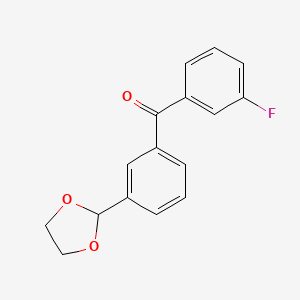

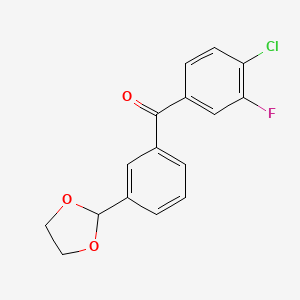

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。